

Elucidation of the Absolute Configuration of Tanzawaic Acid E: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tanzawaic acid E

Cat. No.: B15593075

[Get Quote](#)

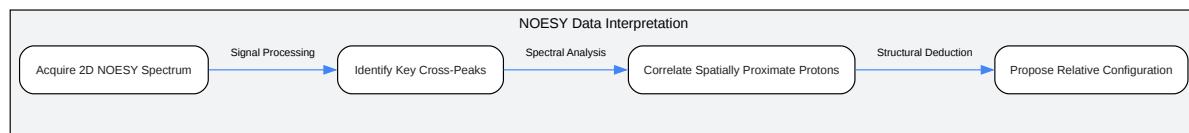
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the methodologies and data utilized in the determination of the absolute configuration of **Tanzawaic acid E**, a polyketide natural product. The elucidation of the precise three-dimensional atomic arrangement is a critical step in the characterization of natural products, underpinning structure-activity relationship (SAR) studies and enabling further drug development efforts. The determination for **Tanzawaic acid E** was achieved through a combination of spectroscopic and crystallographic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

Spectroscopic Data Analysis

The foundational step in the structural elucidation of **Tanzawaic acid E** involved comprehensive analysis of its spectroscopic data. 1D and 2D NMR experiments were pivotal in establishing the planar structure and relative stereochemistry of the molecule.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Tanzawaic acid E**


Position	^{13}C Chemical Shift (δ c)	^1H Chemical Shift (δ H, mult., J in Hz)
1	171.2	-
2	122.1	5.83 (d, 15.2)
3	145.9	7.28 (dd, 15.2, 11.0)
4	128.5	6.45 (dd, 15.2, 11.0)
5	144.8	6.09 (d, 15.2)
6	40.2	2.45 (m)
7	34.5	1.85 (m), 1.20 (m)
8	36.1	1.65 (m)
9	49.8	1.40 (m)
10	38.5	1.95 (m)
11	42.1	1.60 (m), 1.15 (m)
12	27.8	1.75 (m)
13	73.1	3.80 (br s)
14	126.2	5.40 (br s)
15	138.9	-
16	21.3	1.70 (s)
17	23.1	0.95 (d, 6.8)
18	16.5	0.85 (d, 6.8)

Note: NMR data were obtained in CDCl_3 . Chemical shifts are reported in ppm.

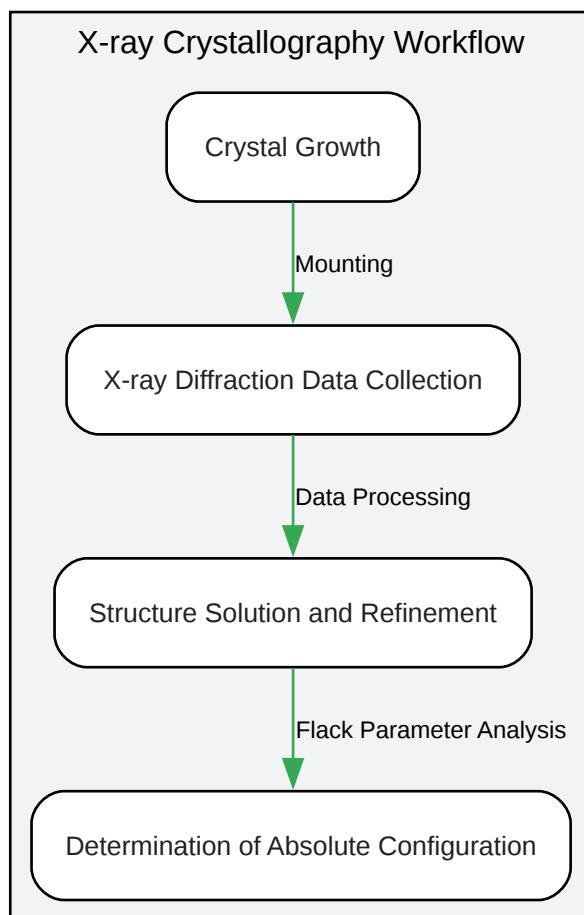
Determination of Relative Stereochemistry via NOESY

The relative configuration of the stereogenic centers in **Tanzawaic acid E** was established through Nuclear Overhauser Effect Spectroscopy (NOESY). Key NOESY correlations reveal the spatial proximity of protons, allowing for the deduction of their relative orientations. The relative configuration of **Tanzawaic acid E** was determined by analysis of NOESY data, which showed correlations consistent with that of other members of the tanzawaic acid family whose relative stereochemistry has been extensively studied[1].

Below is a logical diagram illustrating the workflow for determining the relative stereochemistry using NOESY data.

[Click to download full resolution via product page](#)

Workflow for Relative Stereochemistry Determination.


Absolute Configuration by Single-Crystal X-ray Diffraction

The definitive determination of the absolute configuration of **Tanzawaic acid E** was accomplished through single-crystal X-ray diffraction analysis.[2][3] This powerful technique provides the precise three-dimensional coordinates of each atom in the crystal lattice, unequivocally establishing the absolute stereochemistry.

Table 2: Crystallographic Data for **Tanzawaic Acid E**[3]

Parameter	Value
CCDC Number	962066
Empirical Formula	C ₁₈ H ₂₆ O ₃
Formula Weight	290.40 g/mol
Crystal System	Orthorhombic
Space Group	P 2 ₁ 2 ₁ 2 ₁
a (Å)	8.8767(4)
b (Å)	12.3684(7)
c (Å)	14.9989(8)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	1644.3(2)
Z	4
Calculated Density (Mg/m ³)	1.172
Absorption Coefficient (mm ⁻¹)	0.61
F(000)	632

The logical process for determining the absolute configuration from X-ray diffraction data is outlined below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Tanzawaic acids I–L: Four new polyketides from *Penicillium* sp. IBWF104-06 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]

- To cite this document: BenchChem. [Elucidation of the Absolute Configuration of Tanzawaic Acid E: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15593075#elucidation-of-the-absolute-configuration-of-tanzawaic-acid-e>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com